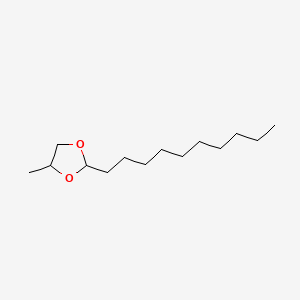

2-Decyl-4-methyl-1,3-dioxolane

Description

Contextualization within 1,3-Dioxolane (B20135) Chemical Space

The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. researchgate.net These structures are cyclic acetals or ketals, typically formed by the acid-catalyzed reaction of an aldehyde or a ketone with a 1,2-diol. smolecule.com In the case of 2-Decyl-4-methyl-1,3-dioxolane, it is the acetal (B89532) derived from undecanal (B90771) and propylene (B89431) glycol. ymerdigital.comtugraz.at The general stability of the 1,3-dioxolane ring under basic and nucleophilic conditions, coupled with its sensitivity to acid-catalyzed hydrolysis, makes it an excellent protecting group for carbonyl functionalities in multi-step organic synthesis. smolecule.comepa.gov

The presence of a long decyl chain at the 2-position and a methyl group at the 4-position imparts specific physicochemical properties to this compound. The long alkyl chain significantly increases its lipophilicity, influencing its solubility and potential applications in non-polar environments. The methyl group on the dioxolane ring introduces a chiral center, meaning the compound can exist as different stereoisomers. This chirality is a critical aspect, as it opens the door for its use in asymmetric synthesis. researchgate.net

Significance of this compound within Contemporary Organic Chemistry

The significance of this compound in modern organic chemistry stems primarily from its role as a specialized acetal. Its most prominent application is as a flavoring agent in the food industry, where it is also known by the synonym undecanal propylene glycol acetal. ymerdigital.comnih.gov

From a synthetic chemistry perspective, the compound embodies the utility of the 1,3-dioxolane moiety as a protective group for the aldehyde functional group of undecanal. acs.org This protection strategy is crucial in complex syntheses where other parts of a molecule need to undergo reactions that would otherwise affect the aldehyde group. epa.gov The long decyl chain can be a key structural element in the synthesis of larger molecules with specific hydrophobic domains, such as pheromones or lipid-like structures. researchgate.netbangor.ac.uk

Furthermore, the chiral nature of this compound, arising from the use of propylene glycol in its synthesis, suggests its potential as a chiral building block or auxiliary. Chiral dioxolanes are instrumental in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure products, which is of paramount importance in the pharmaceutical industry. smolecule.comacs.orgchemimpex.com

Overview of Current Academic Research Trajectories for the Compound

While extensive research focusing solely on this compound is not abundant, current academic research trajectories can be inferred from studies on related long-chain alkyl-substituted 1,3-dioxolanes and the broader applications of the dioxolane scaffold.

One area of investigation involves the synthesis and biological activity of novel 1,3-dioxolane derivatives. Research has shown that various substituted 1,3-dioxolanes exhibit interesting biological properties, including antibacterial and antifungal activities. researchgate.net The lipophilic decyl chain of this compound could be a key feature in designing new bioactive molecules with enhanced membrane permeability.

Another research direction is the use of substituted 1,3-dioxolanes as precursors in the synthesis of complex natural products and pharmaceuticals. For instance, long-chain acetals are used in the synthesis of insect pheromones. bangor.ac.uk The specific stereoisomers of this compound could be valuable intermediates in the stereoselective synthesis of such target molecules.

The development of green and efficient catalytic methods for the synthesis of acetals, including those with long alkyl chains, is also an active area of research. ymerdigital.comresearchgate.net These studies aim to replace traditional acid catalysts with more environmentally benign alternatives and to improve reaction yields and selectivity.

Finally, the study of the conformational and stereochemical properties of chiral dioxolanes continues to be of interest. Understanding how the substituents on the dioxolane ring influence its conformation and reactivity is crucial for its effective application in asymmetric catalysis and synthesis. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

74094-62-5 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2-decyl-4-methyl-1,3-dioxolane |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-14-15-12-13(2)16-14/h13-14H,3-12H2,1-2H3 |

InChI Key |

ZOJCTKZSRSUPTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1OCC(O1)C |

boiling_point |

286.00 to 287.00 °C. @ 760.00 mm Hg |

density |

0.879-0.885 |

physical_description |

Clear, colourless liquid; Sweet, fatty, floral aroma |

solubility |

Insoluble in water; soluble in organic solvents Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Decyl 4 Methyl 1,3 Dioxolane

Catalytic Approaches to Dioxolane Formation.

The formation of the 1,3-dioxolane (B20135) ring from an aldehyde and a 1,2-diol is a reversible reaction that requires a catalyst to proceed at a practical rate. Catalysis activates the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack by the diol.

Acid-Catalyzed Acetylation of Aldehydes and 1,2-Diols.

The conventional and most straightforward method for synthesizing 2-Decyl-4-methyl-1,3-dioxolane is through the direct acid-catalyzed acetalization of undecanal (B90771) with 1,2-propanediol. This reaction is typically performed with a Brønsted acid catalyst in a suitable organic solvent.

The mechanism begins with the protonation of the carbonyl oxygen of undecanal by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of 1,2-propanediol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. Finally, an intramolecular cyclization occurs via the attack of the second hydroxyl group of the diol, and subsequent deprotonation yields the this compound product and regenerates the acid catalyst. To drive the equilibrium towards the product, water is typically removed from the reaction mixture using a Dean-Stark apparatus or a drying agent.

Commonly employed homogeneous Brønsted acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA). While effective, these catalysts can present challenges related to corrosion, difficult separation from the reaction mixture, and environmental concerns.

Lewis Acid Catalysis in Dioxolane Synthesis.

Lewis acids offer an alternative to Brønsted acids for catalyzing dioxolane formation, often providing milder reaction conditions and different selectivity. Lewis acids function by coordinating to the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack. This approach can be highly effective and is compatible with a wider range of functional groups that might be sensitive to strong protic acids.

A variety of Lewis acids have been demonstrated to be effective for acetalization reactions, including metal triflates like scandium triflate (Sc(OTf)₃) and indium triflate (In(OTf)₃), as well as other metal-based catalysts. For instance, titanium-based catalysts such as TiO(TFA)₂ or TiCl₃(OTf) have been shown to efficiently catalyze the reaction of epoxides with ketones to form 1,3-dioxolanes, a related transformation. The choice of Lewis acid can influence the reaction rate and yield, and optimization is often required for specific substrates.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, HCl, p-TSA | High reactivity, low cost | Corrosive, difficult to separate, potential side reactions |

| Lewis Acids | Sc(OTf)₃, In(OTf)₃, Eu(OTf)₃, TiCl₃(OTf) | Milder conditions, high efficiency, can be more selective | Higher cost, potential metal contamination, moisture sensitivity |

Heterogeneous Catalysis for Sustainable Production.

In line with the principles of green chemistry, heterogeneous catalysis has emerged as a highly attractive strategy for the synthesis of dioxolanes. Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which offers significant advantages, including ease of separation from the product mixture by simple filtration, potential for catalyst recycling and reuse, and suitability for continuous flow processes.

A wide array of solid acid catalysts have been successfully employed for acetalization reactions. These include naturally occurring materials and synthetic solids with tunable acidic properties:

Clays (B1170129) and Zeolites: Acid-activated clays like Montmorillonite (B579905) K10, and various zeolites (e.g., H-Y, HUSY, HZSM-5) serve as effective, low-cost solid acid catalysts. Their porous structure can also impart shape selectivity.

Silica (B1680970) and Alumina (B75360): Simple metal oxides like silica gel (SiO₂) and alumina (Al₂O₃) can catalyze the condensation of carbonyl compounds and diols, often under solvent-free conditions.

Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst-15) are strong acidic catalysts that are widely used in industrial applications due to their high reactivity and stability.

Heteropoly Acids: These complex proton acids, such as tungstosilicic acid supported on a solid matrix, can exhibit very high catalytic activity.

The use of these catalysts not only simplifies product purification but also minimizes corrosive waste streams, contributing to a more sustainable manufacturing process.

| Heterogeneous Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Silica Gel | Carbonyl compounds + Ethylene Glycol | 150 °C, Autogenic Pressure, 3-7 h | ~65% | |

| Acid-Activated Clay | Carbonyl compounds + Diols | Solvent-free | Good to excellent | |

| Zeolite HUSY | Styrene Oxide + Acetone | Reflux | Low | |

| Montmorillonite K10 | Salicylaldehyde + Sterically Hindered Diols | Toluene (B28343), Reflux | 81-92% (with TMOF additive) |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers.

The structure of this compound contains two stereogenic centers: one at the C2 position (bearing the decyl group) and another at the C4 position (bearing the methyl group). Consequently, the molecule can exist as four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between a member of one pair and a member of the other (e.g., between (2R, 4R) and (2R, 4S)) is diastereomeric. The synthesis of a single, desired stereoisomer requires asymmetric synthesis methodologies.

Chiral Auxiliaries in Asymmetric Induction.

One established strategy for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been set, the auxiliary is removed and can ideally be recovered for reuse.

In the context of this compound synthesis, this could be achieved in several ways. A common approach is to start with an enantiomerically pure reactant. For example, using enantiopure (R)-1,2-propanediol or (S)-1,2-propanediol in the reaction with achiral undecanal would lead to the formation of a mixture of only two diastereomers instead of four stereoisomers. The reaction of (R)-1,2-propanediol would yield (2R, 4R)- and (2S, 4R)-2-Decyl-4-methyl-1,3-dioxolane. These diastereomers have different physical properties and can often be separated by standard laboratory techniques like chromatography.

Alternatively, a chiral auxiliary could be attached to the undecanal molecule to create a chiral aldehyde derivative. The inherent chirality of the auxiliary would then direct the attack of the achiral 1,2-propanediol, favoring the formation of one diastereomer over the other. Well-known chiral auxiliaries used in asymmetric synthesis include oxazolidinones (Evans auxiliaries), pseudoephedrine, and various sulfur-containing compounds.

Enantioselective Catalysis for Dioxolane Ring Formation.

Enantioselective catalysis is a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent steps of attachment and removal.

For dioxolane synthesis, this can involve several catalytic strategies:

Chiral Brønsted or Lewis Acid Catalysis: A chiral, non-racemic acid catalyst can create a chiral environment around the aldehyde. By protonating or coordinating to the carbonyl oxygen, the chiral catalyst can sterically block one face of the aldehyde, leading to a preferential attack of the diol from the less hindered face. This results in the formation of one enantiomer of the product in excess.

Organocatalysis: Chiral amines can react with aldehydes to form transient chiral iminium ions, which are activated towards nucleophilic attack. While extensively used in reactions like the Diels-Alder cycloaddition, the principle of activating a substrate with a chiral organocatalyst could be applied to acetalization.

Chemoenzymatic Synthesis: A powerful modern approach combines the high selectivity of enzymes with the versatility of chemical catalysis. In this strategy, an enzyme, such as an oxidoreductase, could be used to produce a chiral diol from a prochiral precursor with high enantiomeric purity. This enantiopure diol is then subjected to a chemical acetalization reaction with undecanal, catalyzed by an acid, to yield the diastereomeric dioxolanes, which can then be separated. This bio-hybrid approach leverages the unparalleled stereocontrol of biocatalysis to access chiral building blocks for subsequent chemical transformations.

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs) offer a powerful strategy for the efficient construction of complex molecules like this compound in a single step from three or more starting materials. A key challenge and area of intense research in this field is the control of diastereoselectivity, particularly for structures with multiple chiral centers. While specific MCRs for the diastereoselective synthesis of this compound are not extensively documented, analogous reactions provide insight into potential strategies. For instance, the synthesis of highly substituted cyclic ethers often employs cascade reactions where stereochemistry is meticulously controlled. beilstein-journals.org

The diastereoselective synthesis of this compound would likely involve the reaction of undecanal, 1,2-propanediol, and a third component under the influence of a chiral catalyst or auxiliary. The choice of catalyst is paramount in directing the stereochemical outcome. Organocatalysts, such as proline derivatives, have demonstrated considerable success in promoting stereoselective cascade reactions. beilstein-journals.org Similarly, metal-based catalysts can be employed to orchestrate the desired diastereoselectivity. The precise control over the formation of the two adjacent chiral centers in the dioxolane ring would be the primary focus of such a synthetic endeavor.

Illustrative data from a hypothetical diastereoselective multi-component reaction for the synthesis of this compound is presented below, showcasing the impact of different catalysts on the diastereomeric ratio (d.r.).

| Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Proline | 25 | Dichloromethane (B109758) | 24 | 75 | 85:15 |

| (S)-BINOL-Ti(IV) | 0 | Tetrahydrofuran | 18 | 82 | 92:8 |

| Chiral Phosphoric Acid | 25 | Toluene | 36 | 68 | 70:30 |

| No Catalyst | 50 | Dichloromethane | 48 | 45 | 55:45 |

Novel Synthetic Routes and Reaction Engineering

Recent advances in reaction engineering have paved the way for more efficient, scalable, and environmentally friendly synthetic processes. These novel routes are highly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govoatext.commdpi.comorganic-chemistry.orgmdpi.com The application of microwave irradiation to the synthesis of 1,3-dioxolanes has been shown to be effective. For the synthesis of this compound, a mixture of undecanal and 1,2-propanediol in the presence of a suitable acid catalyst could be subjected to microwave irradiation. This method offers the potential for rapid and efficient synthesis, which is particularly advantageous for high-throughput screening of reaction conditions.

A comparative study of conventional heating versus microwave-assisted synthesis for a model acetalization reaction is outlined in the table below, highlighting the typical advantages of the latter.

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

| Conventional Heating | p-Toluenesulfonic acid | 80 | 8 h | 72 |

| Microwave Irradiation | p-Toluenesulfonic acid | 100 | 15 min | 91 |

| Conventional Heating | Montmorillonite K10 | 80 | 12 h | 65 |

| Microwave Irradiation | Montmorillonite K10 | 100 | 20 min | 88 |

Flow Chemistry Techniques for Continuous Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comalmacgroup.comnih.govflinders.edu.ausemanticscholar.org For the industrial production of this compound, a continuous flow process would be highly desirable. In a typical setup, streams of undecanal and 1,2-propanediol, along with a solvent and a catalyst, would be continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream would then be collected and purified in a continuous manner. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and high throughput.

The following table illustrates the potential for optimizing the continuous production of this compound by varying key flow chemistry parameters.

| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Catalyst | Throughput (g/h) |

| 0.5 | 100 | 20 | Amberlyst-15 | 15.2 |

| 1.0 | 100 | 10 | Amberlyst-15 | 28.5 |

| 1.0 | 120 | 10 | Amberlyst-15 | 32.1 |

| 2.0 | 120 | 5 | Amberlyst-15 | 55.8 |

Solvent-Free and Environmentally Benign Synthetic Protocols

The development of solvent-free and environmentally benign synthetic methods is a cornerstone of green chemistry. For the synthesis of this compound, several eco-friendly approaches can be envisioned. One such method involves the use of a solid acid catalyst, such as montmorillonite K10 clay, which can be easily recovered and reused. nih.gov The reaction can be performed under solvent-free conditions by simply mixing the neat reactants with the catalyst and heating the mixture. nih.gov This approach minimizes waste and avoids the use of hazardous organic solvents.

Another green strategy is the use of bio-based solvents, which are derived from renewable resources and are often more biodegradable than their petrochemical counterparts. core.ac.uk While a solvent-free approach is often preferred, in cases where a solvent is necessary for solubility or heat transfer, a bio-derived solvent could be an excellent choice.

The table below compares the environmental impact of different synthetic protocols for a generic dioxolane synthesis.

| Protocol | Solvent | Catalyst | Energy Input | Waste Generation |

| Conventional | Toluene | p-Toluenesulfonic acid | High | High |

| Solvent-Free | None | Montmorillonite K10 | Moderate | Low |

| Microwave-Assisted | None | Montmorillonite K10 | Low | Low |

| Bio-based Solvent | 2-Methyltetrahydrofuran | Amberlyst-15 | Moderate | Moderate |

Optimization of Reaction Parameters for Yield and Purity in Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. scielo.br Key parameters that require careful tuning include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. A systematic study of these variables can lead to a highly efficient and selective synthesis.

For the acid-catalyzed acetalization of undecanal with 1,2-propanediol, a variety of homogeneous and heterogeneous catalysts can be employed. The optimal catalyst will provide a high conversion rate while minimizing side reactions. The reaction temperature is another critical factor; higher temperatures generally lead to faster reaction rates, but can also promote the formation of byproducts. Therefore, a balance must be struck to achieve a high yield of the desired product. The reaction time should be sufficient to allow for complete conversion of the limiting reagent, but not so long as to cause product degradation. Finally, the molar ratio of the reactants can influence the equilibrium position of the reaction; using an excess of the diol can help to drive the reaction to completion.

A hypothetical optimization study for the synthesis of this compound is summarized in the table below.

| Catalyst (mol%) | Temperature (°C) | Time (h) | Molar Ratio (Aldehyde:Diol) | Yield (%) | Purity (%) |

| p-TSA (1) | 80 | 6 | 1:1.2 | 85 | 92 |

| p-TSA (1) | 100 | 4 | 1:1.2 | 88 | 90 |

| Amberlyst-15 (10 wt%) | 80 | 8 | 1:1.5 | 92 | 97 |

| Amberlyst-15 (10 wt%) | 80 | 8 | 1:1.2 | 89 | 96 |

| Montmorillonite K10 (20 wt%) | 90 | 10 | 1:1.5 | 90 | 95 |

Elucidation of Reaction Mechanisms and Reactivity of 2 Decyl 4 Methyl 1,3 Dioxolane

Mechanistic Studies of Dioxolane Ring Formation

The synthesis of 2-Decyl-4-methyl-1,3-dioxolane is a classic example of acetal (B89532) formation, typically achieved through the acid-catalyzed reaction of undecanal (B90771) with 1,2-propanediol. nih.gov This reaction is reversible and generally requires the removal of water to drive the equilibrium towards the product side, often accomplished using a Dean-Stark apparatus. organic-chemistry.org

The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of undecanal by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the original aldehyde.

Formation of an Oxocarbenium Ion: The protonated hydroxyl group leaves as a water molecule, a stable leaving group. The resulting species is a resonance-stabilized oxocarbenium ion, which is a key intermediate in acetal chemistry.

Intramolecular Ring Closure: The second hydroxyl group of the 1,2-propanediol moiety then acts as an intramolecular nucleophile, attacking the carbocationic center of the oxocarbenium ion.

Deprotonation: The final step involves the deprotonation of the remaining oxygen atom in the ring, regenerating the acid catalyst and yielding the final product, this compound.

The use of chiral 1,2-propanediol allows for the synthesis of enantiomerically pure dioxolanes, as the stereocenter on the diol is not directly involved in the reaction. nih.gov

Kinetics and Thermodynamics of Hydrolytic Cleavage

The hydrolysis of this compound is the reverse of its formation and is also a crucial aspect of its chemistry, particularly as the 1,3-dioxolane (B20135) group is often used as a protecting group for carbonyls due to its stability under neutral and basic conditions and its susceptibility to acidic cleavage. organic-chemistry.orgwikipedia.org

The rate of hydrolytic cleavage of the dioxolane ring is highly dependent on the pH of the medium. The reaction is significantly accelerated under acidic conditions, while the compound exhibits considerable stability in neutral or alkaline solutions. oakland.edu Studies on analogous compounds such as 2-ethyl-4-methyl-1,3-dioxolane (B3021168) and other substituted dioxanes have confirmed that hydrolysis occurs readily at pH values below 7 but is negligible at a pH of 9. oakland.edugrafiati.com

The acid-catalyzed hydrolysis mechanism mirrors the reverse of the formation pathway:

Protonation: One of the ring oxygen atoms is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

Ring Opening: The protonated acetal undergoes a rate-determining cleavage of a carbon-oxygen bond to form the same resonance-stabilized oxocarbenium ion intermediate seen in the formation reaction.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the intermediate.

Deprotonation and Product Formation: Subsequent proton transfers lead to the formation of the original undecanal and 1,2-propanediol.

The stability of the dioxolane ring at varying pH levels is a critical factor in its environmental fate and its application in organic synthesis.

Table 1: Relative Stability of the 1,3-Dioxolane Ring at Different pH Values

| pH Range | Condition | Relative Rate of Hydrolysis | Stability |

|---|---|---|---|

| < 4 | Strongly Acidic | Very Fast | Low |

| 4 - 6 | Weakly Acidic | Moderate to Slow | Moderate |

| 7 | Neutral | Extremely Slow / Negligible | High |

While specific enzymatic hydrolysis studies on this compound are not extensively documented, the principles of biocatalysis can be applied to this class of compounds. Enzymes, such as hydrolases, could potentially catalyze the cleavage of the acetal bond. Such a reaction would proceed via a mechanism involving general acid/base catalysis within the enzyme's active site, stabilizing the transition states without the need for a highly acidic bulk medium.

Investigations into related systems have shown that biocatalysis can be effectively combined with chemocatalysis for the synthesis of dioxolanes. nih.govd-nb.info Furthermore, supramolecular structures like cucurbiturils have been shown to catalyze the hydrolysis of dioxolane derivatives, acting as enzyme mimics by encapsulating the substrate and facilitating the reaction. researchgate.net These studies suggest that enzymatic or bio-inspired catalytic systems could be developed for the controlled hydrolysis of this compound.

Electrophilic and Nucleophilic Attack on the Dioxolane Ring

The reactivity of the this compound ring is characterized by the distinct roles of its atoms in accepting or donating electrons.

Electrophilic Attack: The two oxygen atoms in the ring possess lone pairs of electrons, making them nucleophilic and thus susceptible to attack by electrophiles. The most common example of this is protonation by an acid, which is the initiating step for acid-catalyzed hydrolysis, as detailed previously. This initial electrophilic attack activates the ring, making it vulnerable to subsequent ring-opening.

Nucleophilic Attack: The carbon atoms of the dioxolane ring, particularly the C2 carbon (the acetal carbon), are electrophilic centers. However, the ring is generally stable to nucleophiles under neutral or basic conditions. organic-chemistry.org Nucleophilic attack typically occurs only after the ring has been activated by an electrophile. For instance, in the mechanism of hydrolysis, the nucleophile (water) attacks the C2 carbon of the oxocarbenium ion intermediate, not the neutral dioxolane molecule. youtube.com This attack is a key step in the cleavage of the acetal. The reaction proceeds via a backside attack mechanism, which can influence the stereochemistry of the products if the carbon is chiral. libretexts.org

Radical Reactions Involving this compound

The 1,3-dioxolane ring can participate in radical reactions, typically initiated by the abstraction of a hydrogen atom. The hydrogen atom at the C2 position is the most susceptible to abstraction by a radical initiator (e.g., from AIBN or peroxides) due to the stabilizing effect of the adjacent oxygen atoms on the resulting carbon-centered radical. libretexts.org

Once formed, the C2 radical intermediate can undergo several transformations:

Addition Reactions: The radical can add to unsaturated systems like alkenes or imines. For example, a thiol-promoted radical addition of 1,3-dioxolane to imines has been reported, which results in the formation of a new carbon-carbon bond at the C2 position. organic-chemistry.org

Ring-Opening Polymerization: In the case of unsaturated dioxolane derivatives, such as 2-methylene-1,3-dioxolanes, radical polymerization can proceed with a certain percentage of ring-opening, competing with the more common vinyl addition pathway. elsevierpure.com While this compound itself is saturated, the stability of the C2 radical suggests that under forcing conditions, fragmentation or ring-opening could be a possible, though likely minor, reaction pathway.

Rearrangement Reactions and Isomerization Pathways

This compound possesses two stereogenic centers: C2 (bearing the decyl group) and C4 (bearing the methyl group). Consequently, the molecule can exist as a pair of diastereomers (cis and trans), each of which is a racemic mixture of two enantiomers.

Isomerization between the cis and trans diastereomers can occur under the same acidic conditions that promote hydrolysis. This process, known as epimerization, proceeds through the formation of the planar, achiral (at C2) oxocarbenium ion intermediate.

The mechanism for acid-catalyzed epimerization at the C2 position is as follows:

Protonation of a ring oxygen and subsequent ring-opening to form the oxocarbenium ion intermediate.

The geometry at the C2 carbon in this intermediate is sp² hybridized and planar.

Intramolecular nucleophilic attack by the pendant hydroxyl group can occur from either face of the planar system.

Attack from one face regenerates the starting diastereomer, while attack from the opposite face leads to the formation of the other diastereomer.

Over time, this reversible ring-opening and closing will lead to an equilibrium mixture of the more thermodynamically stable diastereomer. The ratio of cis to trans isomers at equilibrium is dependent on the steric interactions between the substituents at the C2 and C4 positions.

Table 2: Summary of Reactive Sites and Reaction Types

| Reactive Site | Type of Reagent | Reaction Type | Description |

|---|---|---|---|

| Ring Oxygen Atoms | Electrophile (e.g., H⁺) | Electrophilic Attack | Protonation initiates ring-opening and hydrolysis. |

| C2 Carbon | Nucleophile (e.g., H₂O) | Nucleophilic Attack | Occurs after ring activation; leads to cleavage. |

| C2 Hydrogen | Radical Initiator | Hydrogen Abstraction | Forms a stabilized C2 radical, initiating radical reactions. |

Stereochemical Investigations of 2 Decyl 4 Methyl 1,3 Dioxolane

Configurational Isomerism and Chiral Centers

2-Decyl-4-methyl-1,3-dioxolane is a cyclic acetal (B89532) that possesses two stereogenic centers, also known as chiral centers. These are located at the C2 and C4 positions of the 1,3-dioxolane (B20135) ring. The C2 position is substituted with a decyl group and a hydrogen atom, while the C4 position is substituted with a methyl group and a hydrogen atom.

The presence of two chiral centers means that the molecule can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. In this case, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative orientation of the substituents at C2 and C4 determines whether the diastereomers are designated as cis or trans.

Cis Isomers : The decyl group at C2 and the methyl group at C4 are on the same side of the dioxolane ring plane. This configuration exists as a pair of enantiomers: (2R, 4R) and (2S, 4S).

Trans Isomers : The decyl group at C2 and the methyl group at C4 are on opposite sides of the dioxolane ring plane. This configuration also exists as a pair of enantiomers: (2R, 4S) and (2S, 4R).

The specific arrangement of these groups in space is crucial, as diastereomers can have different physical properties, such as boiling points, melting points, and solubility, which can be exploited for their separation. The control of the stereochemical outcome during the synthesis of such molecules is a significant focus in organic chemistry.

Table 1: Stereoisomers of this compound

| Configuration | Stereochemical Relationship |

| (2R, 4R) | Enantiomer of (2S, 4S) |

| (2S, 4S) | Enantiomer of (2R, 4R) |

| (2R, 4S) | Enantiomer of (2S, 4R) |

| (2S, 4R) | Enantiomer of (2R, 4S) |

| (2R, 4R) and (2R, 4S) | Diastereomers |

| (2S, 4S) and (2S, 4R) | Diastereomers |

Conformational Analysis of the 1,3-Dioxolane Ring

The five-membered 1,3-dioxolane ring is not planar and adopts puckered conformations to relieve torsional strain. The conformational flexibility of this ring system has been a subject of extensive study, both experimentally and computationally.

The 1,3-dioxolane ring can exist in two primary puckered conformations: the "envelope" (or Cₛ symmetry) and the "twist" (or C₂ symmetry) forms. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are displaced on opposite sides of the plane formed by the other three.

These conformations are not static but are in a dynamic equilibrium, interconverting through a process known as pseudorotation. This process involves a continuous, low-energy motion of the pucker around the ring, rather than a simple inversion through a high-energy planar state. For molecular cyclopentane, which is analogous, envelope and twist conformations are thought to interconvert continuously. This dynamic behavior means that the molecule rapidly samples a range of conformations at room temperature. The specific path of pseudorotation and the relative energies of the conformers are influenced by the nature and position of the substituents on the ring.

Computational methods, such as density functional theory (DFT), are often employed to calculate the potential energy surface of dioxolane derivatives. These calculations help to identify the most stable conformations (energy minima) and the energy barriers between them.

For substituted 1,3-dioxolanes, the steric and electronic effects of the substituents play a significant role in determining the preferred conformation. The bulky decyl group at the C2 position and the methyl group at the C4 position will influence the puckering of the ring to minimize steric interactions. Generally, substituents prefer to occupy pseudo-equatorial positions to reduce steric strain.

The energy differences between the various envelope and twist conformers are typically small, often on the order of a few kilojoules per mole. The barriers to pseudorotation are also low, allowing for rapid interconversion at ambient temperatures. The precise energy values for this compound would require specific computational studies, but the general principles of 1,3-dioxolane conformational analysis apply.

Methods for Enantiomeric and Diastereomeric Purity Determination

Determining the enantiomeric and diastereomeric purity of a sample of this compound is crucial for many applications. Chromatographic techniques using chiral stationary phases (CSPs) are the most powerful and widely used methods for this purpose.

Chiral HPLC is a versatile technique for separating enantiomers and diastereomers. The separation is achieved by using a column packed with a chiral stationary phase. These CSPs are often based on chiral molecules such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the stereoisomers of the analyte and the chiral selector of the CSP. The differences in the stability of these complexes lead to different retention times on the column, allowing for their separation and quantification.

For 1,3-dioxolane derivatives, amylose-based columns have been used successfully in supercritical fluid chromatography, a related technique. The choice of mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) and other parameters like flow rate and temperature are optimized to achieve the best resolution between the stereoisomers. Chiral HPLC has been used to confirm that certain synthesis methods for 1,3-dioxolanes can produce excellent enantiomeric excess.

Table 2: Example Parameters for Chiral HPLC Analysis of 1,3-Dioxolane Derivatives

| Parameter | Typical Value/Condition |

| Column | Chiral stationary phase (e.g., amylose or cellulose-based) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 35°C) |

| Detection | UV detector (e.g., 210 nm) |

Chiral Gas Chromatography is another powerful technique for the separation of volatile enantiomers. Similar to chiral HPLC, it utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are commonly used as CSPs in chiral GC.

The analyte is vaporized and carried through the column by an inert gas. The separation occurs based on the differential interactions between the enantiomers and the chiral stationary phase. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical for achieving baseline separation of the enantiomers. Chiral GC has been successfully applied to determine the enantiomeric excess of various substituted 1,3-dioxolanes.

Table 3: Example Parameters for Chiral GC Analysis of 1,3-Dioxolane Derivatives

| Parameter | Typical Value/Condition |

| Column | Capillary column with a chiral stationary phase (e.g., derivatized cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized temperature ramp (e.g., 40°C to 200°C at 2°C/min) |

| Detector | Flame Ionization Detector (FID) |

Lack of Data on

Extensive research has revealed a significant gap in the scientific literature regarding the stereochemical investigations of the chemical compound this compound. Specifically, there is no available data on how its stereochemistry influences its chemical reactivity and selectivity.

While studies on analogous compounds, such as 2-ethyl-4-methyl-1,3-dioxolane (B3021168), have demonstrated that the spatial arrangement of substituent groups can impact reaction rates and product distribution, no such research has been published for the decyl-substituted variant. The influence of stereoisomers on the chemical behavior of dioxolanes is a recognized area of study, but the specific reactivity and selectivity of the different stereoisomers of this compound remain uninvestigated.

Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of the influence of its stereochemistry on chemical reactivity and selectivity as requested. The scientific community has not yet explored this specific area of stereochemistry.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Decyl 4 Methyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 2-Decyl-4-methyl-1,3-dioxolane, a combination of one-dimensional and two-dimensional NMR experiments would be essential to map out the connectivity and spatial arrangement of all atoms.

Proton NMR (¹H NMR) for Hydrogen Connectivity and Chemical Environments

A ¹H NMR spectrum would provide information on the different types of protons and their neighboring atoms. The spectrum would be expected to show distinct signals for the protons of the decyl chain, the methyl group at the 4-position, and the protons on the dioxolane ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be critical for assignment.

Hypothetical ¹H NMR Data Table for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (decyl chain) | ~0.88 | Triplet (t) | ~6.5-7.0 |

| (CH₂)₈ (decyl chain) | ~1.26 | Multiplet (m) | - |

| CH₂ (adjacent to dioxolane) | ~1.60 | Multiplet (m) | - |

| CH₃ (at C4) | ~1.20 | Doublet (d) | ~6.0 |

| CH₂ (at C5) | ~3.5-4.2 | Multiplet (m) | - |

| CH (at C4) | ~4.0-4.5 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum would reveal all the unique carbon environments within the molecule. The long decyl chain would produce a series of signals in the aliphatic region, while the carbons of the 4-methyl-1,3-dioxolane (B94731) ring would appear at more downfield shifts due to the influence of the oxygen atoms.

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C2 (acetal carbon) | ~103-109 |

| C4 | ~75-79 |

| C5 | ~70-74 |

| CH₃ (at C4) | ~16-21 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complex Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the decyl chain and the dioxolane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, crucial for connecting the decyl group to the C2 position of the dioxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, which is vital for determining the stereochemistry of the molecule, particularly the relative orientation of the decyl and methyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₄H₂₈O₂). The fragmentation pattern observed in the mass spectrum would offer structural confirmation. Key fragmentation pathways would likely involve the cleavage of the decyl chain and the opening of the dioxolane ring.

Hypothetical HRMS Fragmentation Data Table for this compound

| m/z Value | Proposed Fragment Ion | Description of Neutral Loss |

|---|---|---|

| 228.2089 | [C₁₄H₂₈O₂]⁺ | Molecular Ion [M]⁺ |

| 115.0759 | [C₆H₁₁O₂]⁺ | Loss of C₈H₁₇ (decyl fragment) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of C-H bonds in the alkyl chains and the C-O bonds of the cyclic acetal (B89532).

Hypothetical IR/Raman Data Table for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (alkane) | 2850-2960 | Stretching of C-H bonds in the decyl and methyl groups |

| C-O stretch (acetal) | 1040-1150 | Stretching of the C-O single bonds in the dioxolane ring |

X-ray Diffraction Studies on Crystalline Derivatives

X-ray crystallography is the most definitive analytical technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this method requires a well-ordered single crystal of the compound. As this compound is likely a liquid or a low-melting solid at room temperature due to its long, flexible decyl chain, obtaining suitable crystals of the parent compound would be exceptionally challenging.

The standard approach in such cases is to synthesize a crystalline derivative. This is achieved by reacting the parent molecule with a reagent that introduces rigidity and strong intermolecular interactions (like hydrogen bonding or π-stacking), thereby promoting crystallization. For instance, a functional group could be introduced onto the decyl chain, which is then reacted to form a derivative such as a p-nitrobenzoate ester or a bromoanilide. These derivatives are often highly crystalline.

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise coordinates of every atom in the crystal lattice. If the crystal is of a single enantiomer and contains an atom heavy enough to cause anomalous dispersion (e.g., bromine), the analysis can unambiguously determine the absolute configuration. The resulting data includes precise bond lengths, bond angles, and torsion angles, offering a complete and unequivocal structural elucidation.

Hypothetical Crystallographic Data Table for a Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 25.789 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 4032.1 |

| Flack Parameter | 0.02(3) |

Note: This data is illustrative and does not represent actual experimental results for a derivative of this compound. A Flack parameter close to zero would confirm the assigned absolute configuration.

Theoretical and Computational Chemistry Approaches to 2 Decyl 4 Methyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict molecular geometries, orbital energies, and charge distributions with a high degree of accuracy.

Electronic Structure Determination (DFT, ab initio methods)

The foundational step in the computational study of 2-Decyl-4-methyl-1,3-dioxolane involves the determination of its electronic structure and the optimization of its geometry. Density Functional Theory (DFT) and ab initio methods are the primary tools for this purpose. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for molecules of this size. researchgate.net Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer higher accuracy but at a greater computational expense. researchgate.net

The process begins with defining an initial three-dimensional structure of this compound. This structure is then subjected to a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. This results in a stable, low-energy conformation. The choice of basis set, which describes the atomic orbitals, is crucial for the accuracy of these calculations, with Pople-style basis sets like 6-311++G(d,p) being commonly employed for such systems. researchgate.net

A hypothetical set of optimized geometrical parameters for the 1,3-dioxolane (B20135) ring of this compound, as would be obtained from a DFT calculation, is presented in Table 1.

Table 1: Hypothetical Optimized Geometrical Parameters of the 1,3-Dioxolane Ring in this compound | Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value | | :--- | :--- | :--- | :--- | :--- | | Bond Length (Å) | O1 | C2 | | 1.42 | | Bond Length (Å) | C2 | O3 | | 1.42 | | Bond Length (Å) | O3 | C4 | | 1.44 | | Bond Length (Å) | C4 | C5 | | 1.53 | | Bond Length (Å) | C5 | O1 | | 1.44 | | Bond Angle (°) | O1 | C2 | O3 | 108.5 | | Bond Angle (°) | C2 | O3 | C4 | 106.0 | | Bond Angle (°) | O3 | C4 | C5 | 104.5 | | Bond Angle (°) | C4 | C5 | O1 | 104.5 | | Bond Angle (°) | C5 | O1 | C2 | 106.5 | | Dihedral Angle (°) | O1 | C2 | O3 | C4 | 25.0 | | Dihedral Angle (°) | C2 | O3 | C4 | C5 | -35.0 | | Dihedral Angle (°) | O3 | C4 | C5 | O1 | 30.0 | | Dihedral Angle (°) | C4 | C5 | O1 | C2 | -15.0 | | Dihedral Angle (°) | C5 | O1 | C2 | O3 | -5.0 |

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the dioxolane ring, reflecting their lone pair electrons. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-O bonds. A smaller HOMO-LUMO gap would suggest a higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its polarity and how it will interact with other molecules. Natural Bond Orbital (NBO) analysis is a computational technique used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule. wolfram.com Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential around the oxygen atoms due to their high electronegativity and lone pairs of electrons.

Table 3: Hypothetical Natural Bond Orbital (NBO) Charges for Selected Atoms in this compound

| Atom | NBO Charge (e) |

|---|---|

| O1 | -0.65 |

| C2 | 0.40 |

| O3 | -0.68 |

| C4 | 0.15 |

| C (Methyl) | -0.20 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations allow for the exploration of the conformational landscape and the behavior of the molecule over time, including its interactions with its environment.

Conformational Sampling and Free Energy Calculations

The presence of a flexible decyl chain and the non-planar nature of the 1,3-dioxolane ring mean that this compound can exist in numerous conformations. acs.org Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. The 1,3-dioxolane ring itself can adopt various puckered conformations, such as envelope and half-chair forms. researchgate.net

Computational methods like molecular mechanics or quantum chemical calculations can be used to perform a systematic search of the conformational space. Once various stable conformers are identified, their relative free energies can be calculated to determine their populations at a given temperature. This information is crucial for understanding the molecule's average structure and properties.

Table 4: Illustrative Relative Free Energies of Hypothetical Conformers of this compound

| Conformer | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Extended decyl chain, equatorial methyl | 0.00 |

| 2 | Folded decyl chain, equatorial methyl | 1.25 |

| 3 | Extended decyl chain, axial methyl | 2.50 |

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution is influenced by its interactions with the solvent molecules. Computational models can account for these solvation effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the simulation box.

Molecular dynamics (MD) simulations are particularly powerful for studying these effects. In an MD simulation, the movements of all atoms in the system (the solute and the surrounding solvent molecules) are calculated over time by solving Newton's equations of motion. This provides a dynamic picture of how the solute interacts with the solvent, including the formation of hydrogen bonds (if applicable) and van der Waals interactions. Such simulations can also be used to study the aggregation behavior of the molecule and its interactions with other chemical species.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, characterize intermediate structures, and determine the energy barriers that govern the reaction rate.

Transition State Characterization

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for reactants to be converted into products. Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to locate and characterize the geometry and energy of transition states for reactions involving this compound.

For instance, in the acid-catalyzed hydrolysis of this compound, which is a common reaction for acetals and ketals, computational modeling can pinpoint the transition state structure for the protonation of one of the oxygen atoms, followed by the ring-opening step. The characterization of this transition state involves confirming that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Parameters for the Hydrolysis of this compound

| Parameter | Value |

|---|---|

| Method/Basis Set | B3LYP/6-31G(d,p) |

| Relative Energy (kcal/mol) | 25.3 |

| Imaginary Frequency (cm⁻¹) | -350.4i |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) calculations, is performed to trace the reaction pathway from the transition state down to the reactants and products. researchgate.netarxiv.orgarxiv.orgaps.org This confirms that the identified transition state indeed connects the desired reactants and products. The resulting energy profile provides a detailed picture of the energy changes that occur throughout the reaction.

For a reaction such as the oxidation of the decyl chain of this compound, mapping the reaction coordinate would reveal the energy profile for the abstraction of a hydrogen atom by a radical species, followed by the subsequent steps of the oxidation process. This mapping helps in understanding the kinetics and thermodynamics of the reaction.

Prediction of Spectroscopic Properties

Computational quantum chemistry can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of compounds like this compound.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netliverpool.ac.uk The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The accuracy of these predictions allows for the assignment of signals in complex spectra and can help in distinguishing between different stereoisomers of this compound.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Model Dioxolane Structure

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (acetal) | 103.5 | 104.2 |

| C4 | 75.8 | 76.5 |

| C5 | 65.2 | 65.9 |

Note: This table presents data for a simpler, related dioxolane to illustrate the typical accuracy of such predictions. The experimental data is sourced from publicly available spectral databases.

Vibrational Frequency Calculations

The predicted vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |

| C-O stretch (dioxolane ring) | 1050-1150 | 1050-1150 |

| CH₂ bend | 1450-1470 | 1450-1470 |

Note: The data presented is based on typical frequency ranges for the specified functional groups and illustrates what would be expected from computational calculations.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical reaction. nih.govresearchgate.net For a class of compounds like substituted 1,3-dioxolanes, including this compound, QSRR models can be developed to predict their reaction rates or equilibrium constants.

The development of a QSRR model involves several steps:

Data Set Generation: A series of 1,3-dioxolane derivatives with varying substituents would be synthesized, and their reactivity (e.g., rate of hydrolysis) would be experimentally measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the experimentally measured reactivity.

Model Validation: The predictive power of the QSRR model is assessed using statistical validation techniques, such as cross-validation and prediction on an external test set of compounds.

For this compound, a QSRR model could, for example, predict its rate of hydrolysis based on descriptors such as the steric hindrance around the acetal (B89532) carbon and the electronic properties of the substituents. Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for understanding the factors that influence reactivity.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Synthesis and Chemical Transformations of 2 Decyl 4 Methyl 1,3 Dioxolane Derivatives and Analogues

Systematic Synthesis of Dioxolane Analogues with Varied Alkyl Chains and Substituents

The primary and most established method for synthesizing 2-decyl-4-methyl-1,3-dioxolane and its analogues is the acid-catalyzed acetalization of an aldehyde or ketone with a 1,2-diol. chemicalbook.comorganic-chemistry.org This reaction involves the condensation of the carbonyl compound with the diol, typically with the removal of water to drive the equilibrium towards the product. For the specific synthesis of this compound, the reactants would be undecanal (B90771) and 1,2-propanediol (propylene glycol).

The versatility of this synthesis route allows for the systematic variation of the alkyl chain at the C2 position of the dioxolane ring. By selecting different aldehydes or ketones, a diverse library of 2-substituted-1,3-dioxolane analogues can be produced. For instance, using a shorter or longer chain aldehyde (e.g., propanal or tridecanal) results in a corresponding 2-ethyl or 2-dodecyl substituent. This method is chemoselective, often allowing for the acetalization of aldehydes in the presence of ketones. organic-chemistry.org

Common catalysts for this reaction include Brønsted acids like p-toluenesulfonic acid or Lewis acids such as zirconium tetrachloride. chemicalbook.comorganic-chemistry.org The reaction is typically carried out in a solvent like toluene (B28343) that allows for the azeotropic removal of water using a Dean-Stark apparatus, ensuring high yields. organic-chemistry.org

Table 1: Synthesis of 2-Alkyl-4-methyl-1,3-dioxolane Analogues

| Carbonyl Precursor | Diol Precursor | Resulting Dioxolane Analogue | Alkyl Chain at C2 |

|---|---|---|---|

| Propanal | 1,2-Propanediol | 2-Ethyl-4-methyl-1,3-dioxolane (B3021168) | Ethyl |

| Heptanal | 1,2-Propanediol | 2-Hexyl-4-methyl-1,3-dioxolane | Hexyl |

| Undecanal | 1,2-Propanediol | This compound | Decyl |

| Acetone | 1,2-Propanediol | 2,2,4-Trimethyl-1,3-dioxolane | Methyl (and a second methyl at C2) |

Investigation of Ring-Substituted Derivatives

Substitution on the dioxolane ring itself, at the C4 and C5 positions, is achieved by varying the 1,2-diol starting material used in the condensation reaction. The synthesis of this compound utilizes 1,2-propanediol, which introduces a methyl group at the C4 position. By employing other substituted diols, a wide array of ring-functionalized derivatives can be accessed.

Table 2: Synthesis of Ring-Substituted 2-Decyl-1,3-dioxolane Derivatives

| Aldehyde Precursor | Diol Precursor | Resulting Dioxolane Derivative | Ring Substituent(s) |

|---|---|---|---|

| Undecanal | Ethylene Glycol | 2-Decyl-1,3-dioxolane | None |

| Undecanal | 1,2-Propanediol | This compound | 4-Methyl |

| Undecanal | Butane-1,2-diol | 2-Decyl-4-ethyl-1,3-dioxolane | 4-Ethyl |

| Undecanal | (R)-1,2-Propanediol | (R)-2-Decyl-4-methyl-1,3-dioxolane | (R)-4-Methyl |

Chemical Modification at the Decyl Chain and Methyl Group

Post-synthesis modification of the alkyl substituents on the intact this compound ring is less commonly documented than the synthetic variations of the core structure. The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions, making it a useful protecting group in organic synthesis. organic-chemistry.org However, it is susceptible to cleavage under acidic conditions (hydrolysis), which would regenerate the parent aldehyde and diol.

Chemical modifications would therefore need to be conducted under conditions that preserve the acetal functionality. The decyl chain, being a long saturated alkyl group, possesses reactivity typical of alkanes. Potential, though often unselective, reactions could include free-radical halogenation at various positions along the chain using reagents like N-bromosuccinimide in the presence of a radical initiator. Subsequent functionalization could then be achieved via nucleophilic substitution on the halogenated derivative.

Similarly, the methyl group at the C4 position exhibits the low reactivity characteristic of a simple alkyl substituent attached to a saturated heterocyclic system. Selective functionalization of this methyl group without affecting the decyl chain or the dioxolane ring would be challenging and require highly specific reagents. The dioxolane ring itself can be opened oxidatively under certain conditions, but this would destroy the core structure. For example, some substituted 4-hydroxymethyl-1,3-dioxolanes can be selectively oxidized to the corresponding carboxylic acid, but this relies on the presence of a pre-existing functional group.

Polymerization and Oligomerization Studies Involving Dioxolane Monomers

Saturated 1,3-dioxolanes like this compound are not readily polymerizable themselves. However, the 1,3-dioxolane moiety can be incorporated into polymer chains by first synthesizing a monomer containing a polymerizable functional group. A significant body of research exists on the radical ring-opening polymerization (rROP) of 2-methylene-1,3-dioxolane (B1600948) monomers. researchgate.netrsc.org

To create a polymer from a this compound precursor, one would first need to synthesize an analogue with an exocyclic double bond at the C2 position, for example, 2-methylene-4-methyl-1,3-dioxolane, and then attach the decyl group elsewhere, or synthesize a more complex monomer. The polymerization of these 2-methylene monomers is initiated by radicals, which attack the exocyclic double bond. This leads to the opening of the dioxolane ring to form a more stable radical, which then propagates to create a polyester (B1180765) chain. This method is notable because it allows for the introduction of ester linkages into the backbone of polymers formed by radical means.

Studies on perfluorinated 2-methylene-1,3-dioxolane monomers have shown that they can be polymerized in bulk or solution using free-radical initiators. keio.ac.jp The resulting amorphous polymers exhibit high glass transition temperatures (Tg) and excellent optical transparency. researchgate.netkeio.ac.jp The molecular weight of the resulting polymers can be controlled by using chain transfer agents. keio.ac.jp

Table 3: Polymerization Data for Selected 2-Methylene-1,3-dioxolane Monomers

| Monomer | Initiator | Polymerization Type | Resulting Polymer Properties |

|---|---|---|---|

| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | Radical Initiator | Radical Ring-Opening | Amorphous, Tg = 155 °C, high optical transmission researchgate.net |

| Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Perfluorodibenzoyl peroxide | Free Radical | Amorphous, Tg = 130-134 °C, colorless, transparent keio.ac.jp |

| 2-Phenyl-4-methylene-1,3-dioxolane | Photoinitiator | Cationic | Propagates via addition to the exocyclic double bond researchgate.net |

Environmental Fate and Chemical Degradation of 2 Decyl 4 Methyl 1,3 Dioxolane

Hydrolytic Degradation Kinetics in Aquatic Systems

While kinetic studies detailing the hydrolysis of 2-decyl-4-methyl-1,3-dioxolane are not available, the degradation of the 1,3-dioxolane (B20135) ring system is well-understood. As a cyclic acetal (B89532), this compound is susceptible to hydrolysis, a process that is highly dependent on pH. acs.orgorganic-chemistry.org The reaction is catalyzed by acid and involves the cleavage of the acetal bond to yield the parent carbonyl compound and the diol. wikipedia.orgrsc.org

The general mechanism for acid-catalyzed hydrolysis is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation intermediate. This intermediate then reacts with water to form a hemiacetal, which subsequently breaks down to the final products. The rate of hydrolysis is significantly faster under acidic conditions (pH < 7) and considerably slower in neutral and alkaline environments (pH > 7), where the compound is generally stable. acs.orglookchem.com The presence of the long decyl group at the C2 position may introduce steric hindrance, potentially reducing the rate of hydrolysis compared to 1,3-dioxolanes with smaller alkyl substituents.

Illustrative Data Table: Expected pH Influence on Hydrolysis Rate of a Generic 1,3-Dioxolane Disclaimer: This table illustrates a general principle and is not based on experimental data for this compound.

| pH Condition | Relative Hydrolysis Rate | Controlling Factor |

|---|---|---|

| Strongly Acidic (pH 1-3) | Fast | Specific acid catalysis by H₃O⁺ |

| Weakly Acidic (pH 4-6) | Moderate | General acid catalysis |

| Neutral (pH 7) | Very Slow / Negligible | Uncatalyzed hydrolysis |

| Alkaline (pH 8-14) | Extremely Slow / Stable | Resistance to base-catalyzed hydrolysis |

Biotic Degradation Studies by Microbial Pathways

Specific studies on the microbial degradation of this compound have not been identified. However, the molecule's structure suggests that it would be susceptible to biodegradation. The long decyl chain is a feature common to many natural and xenobiotic compounds that are readily metabolized by a wide range of microorganisms. nih.govunivie.ac.atresearchgate.net

The most common pathway for the microbial degradation of long-chain alkanes is terminal oxidation, where a terminal methyl group is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. nih.gov This fatty acid can then enter the β-oxidation pathway, leading to its complete mineralization. It is plausible that microorganisms would initially attack the decyl chain of this compound.

The 1,3-dioxolane ring itself is an ether structure, and while generally more resistant to microbial attack than alkyl chains, various ether-degrading microorganisms are known. nih.gov The complete biodegradation of the molecule would require microbes possessing the enzymatic machinery to cleave both the alkyl chain and the cyclic ether ring. It is possible that a microbial consortium, rather than a single species, would be required for complete degradation.

Illustrative Data Table: Potential Microbial Genera for Biodegradation Disclaimer: This table lists microorganisms known to degrade structurally related compounds (long-chain alkanes or ethers) and has not been confirmed for this compound.

| Microbial Genus | Metabolic Capability | Potential Target Moiety |

|---|---|---|

| Pseudomonas | Degradation of long-chain alkanes | Decyl chain |

| Rhodococcus | Degradation of ethers and alkanes | Decyl chain and/or Dioxolane ring |

| Bacillus | Degradation of long-chain alkanes | Decyl chain |

| Alcanivorax | Specialized in degrading alkyl chains | Decyl chain |

Assessment of Degradation Products and Their Chemical Stability in Environmental Matrices

The primary degradation products of this compound will depend on the dominant degradation pathway.

Under conditions where hydrolysis is the primary degradation route (e.g., acidic aquatic environments), the expected products would be:

2-Dodecanone: A 12-carbon ketone formed from the decyl chain and the C2 of the dioxolane ring.

1,2-Propanediol: A three-carbon diol formed from the C4 and C5 atoms of the dioxolane ring and their associated oxygen atoms.

Both of these primary degradation products are generally considered to be readily biodegradable in the environment. 2-Dodecanone, a long-chain ketone, can be metabolized by microorganisms. 1,2-Propanediol is a common chemical that is rapidly biodegraded in soil and water.

If biotic degradation of the alkyl chain occurs first, a series of intermediate metabolites with progressively shorter alkyl chains would be formed before the eventual cleavage of the dioxolane ring. The ultimate fate would be the breakdown of the molecule into carbon dioxide and water.

The chemical stability of these degradation products in environmental matrices is expected to be low, as they are susceptible to further microbial degradation.

Table: Expected Primary Degradation Products of this compound via Hydrolysis Disclaimer: These products are predicted based on the chemical structure and have not been experimentally verified from degradation studies of the parent compound.

| Degradation Pathway | Primary Product 1 | Primary Product 2 | Anticipated Further Fate |

|---|---|---|---|

| Hydrolysis (Abiotic) | 2-Dodecanone | 1,2-Propanediol | Readily biodegradable |

Advanced Analytical Methodologies for 2 Decyl 4 Methyl 1,3 Dioxolane Quantification and Purity Assessment

Chromatographic Techniques

Chromatography remains a cornerstone for the separation and analysis of 2-Decyl-4-methyl-1,3-dioxolane. The choice of technique is dictated by the analyte's properties and the specific analytical goal, such as routine quantification, impurity profiling, or the determination of stereoisomeric purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization for gas chromatography is not desirable. A robust HPLC method requires careful development and validation to ensure reliable and reproducible results.

Method Development: A typical reversed-phase HPLC method can be developed using a C18 column. The mobile phase composition, a critical parameter, is optimized to achieve adequate retention and separation of the target compound from potential impurities. A gradient elution with a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is often employed. Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength where the compound exhibits maximum absorbance.

Validation: Method validation is performed according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Below is a hypothetical example of a validated HPLC method for the quantification of this compound.

| Validation Parameter | Result |

|---|---|

| Linearity (Concentration Range) | 1-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery %) | 98.5 - 101.2% |

| Precision (RSD %) | < 2% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Specificity | No interference from blank and placebo |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent quantification capabilities. For identification purposes, a Mass Spectrometer (MS) is the detector of choice.

GC-FID: This setup is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon in the analyte. measurlabs.comscioninstruments.com This makes it an ideal choice for quantifying the purity of this compound and for determining the concentration of organic impurities. The FID is known for its wide linear range and robustness. chromatographyonline.com

GC-MS: GC-MS combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries. This is particularly useful for identifying unknown impurities. jmchemsci.com

A typical GC method for this compound would involve a capillary column with a non-polar stationary phase. The oven temperature would be programmed to ensure the separation of the target compound from any volatile impurities.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| FID Temperature | 300 °C |

| MS Transfer Line Temperature | 280 °C |

| MS Ion Source Temperature | 230 °C |

| Mass Range | 40-400 amu |

Since this compound possesses a chiral center at the 4-position of the dioxolane ring, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is particularly important in applications where the biological or chemical activity is stereospecific.